molecular formula C24H34N2 B14216952 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N'-(2,2-diphenylethyl)- CAS No. 627519-20-4

1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N'-(2,2-diphenylethyl)-

Cat. No.: B14216952
CAS No.: 627519-20-4
M. Wt: 350.5 g/mol
InChI Key: YJHDCJJHTWUNIS-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)-: is a complex organic compound known for its unique structural properties This compound features a 1,2-ethanediamine backbone with two distinct substituents: a 2,3-dimethylcyclohexyl group and a 2,2-diphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- typically involves multi-step organic reactions. One common approach is as follows:

    Starting Materials: The synthesis begins with 1,2-ethanediamine, 2,3-dimethylcyclohexanone, and 2,2-diphenylethylamine.

    Step 1: The 2,3-dimethylcyclohexanone is reacted with 1,2-ethanediamine under acidic conditions to form an intermediate imine.

    Step 2: The intermediate imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Step 3: The resulting amine is then reacted with 2,2-diphenylethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with new functional groups.

Scientific Research Applications

1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2-phenylethyl)-
  • 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylpropyl)-
  • 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylbutyl)-

Uniqueness

1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a cyclohexyl and a diphenylethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

627519-20-4

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

N'-(2,3-dimethylcyclohexyl)-N-(2,2-diphenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C24H34N2/c1-19-10-9-15-24(20(19)2)26-17-16-25-18-23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,19-20,23-26H,9-10,15-18H2,1-2H3

InChI Key

YJHDCJJHTWUNIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCCNCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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